2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperazine ring, which is further functionalized with a pyridazinyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Functionalization with Pyridazinyl-Pyridine: The final step involves the coupling of the piperazine-quinoxaline intermediate with a pyridazinyl-pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a wide range of biological activities.
Piperazine-Quinoxaline Derivatives: Similar compounds with variations in the substituents on the piperazine or quinoxaline rings.
Uniqueness
2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7/c1-16-22(25-20-5-3-2-4-19(20)24-16)29-14-12-28(13-15-29)21-7-6-18(26-27-21)17-8-10-23-11-9-17/h2-11H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWBRJJYYGQQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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